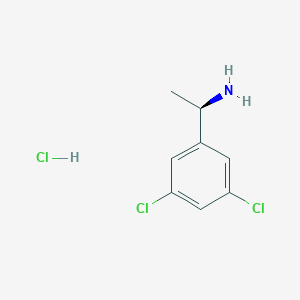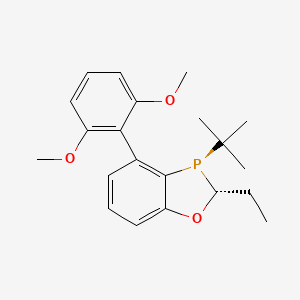
Q-Peptide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Q-Peptide Trifluoroacetate is a sequence that belongs to integrin motifs in the fibrinogen-like (fbg-lk) domain of Ang1 and Ang2. This sequence is conserved among mouse, rat, human, and other species . The molecular weight of this compound is 827.8 and its chemical formula is C₃₁H₄₉N₁₃O₁₄ .
Synthesis Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . Synthetic peptide-related impurities can come from raw materials, manufacturing processes, or be generated by degradation during manufacturing or storage .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as gas chromatography, GC mass spectroscopy, reversed-phase HPLC, isotachophoresis, infrared spectrometry, titration, spectrophotometry, and ion-exchange chromatography .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides . TFA is manufactured using acetate and fluoride as precursors, and residual levels of these compounds may be present whenever TFA is used .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 827.8 and a chemical formula of C₃₁H₄₉N₁₃O₁₄ . It is stored at a temperature below -15°C .
Mechanism of Action
Target of Action
The primary target of Q-Peptide Trifluoroacetate, specifically Pentapeptide-34 Trifluoroacetate, is the Trans-prenyltransferase enzyme . This enzyme is responsible for the reaction between the quinone nucleus and farnesyl pyrophosphate . It plays a crucial role in the production of Coenzyme Q10 , which is present in dermal cells .
Mode of Action
Pentapeptide-34 Trifluoroacetate promotes the synthesis and activity of the Trans-prenyltransferase enzyme, thereby boosting the production of Coenzyme Q10 . This compound is a synthetic peptide with the sequence Ala-Val-Leu-Ala-Gly-TFA .
Biochemical Pathways
The action of this compound affects the biochemical pathway related to the production of Coenzyme Q10 . By promoting the activity of the Trans-prenyltransferase enzyme, it enhances the synthesis of Coenzyme Q10, which is essential for stimulating ATP (cellular energy molecules) production and protecting cells from oxidative damage .
Pharmacokinetics
Trifluoroacetic acid (TFA), a component of this compound, is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA is also used during reversed-phase HPLC purification of peptides . The presence of TFA, along with acetate and fluoride, may impact the bioavailability of the compound .
Result of Action
The action of this compound results in a significant improvement in cell protection against oxidative damage . It promotes intracellular ATP production, thereby energizing dermal cells and boosting their functions . This leads to an improvement in the renewal rate, activity, and vitality of the cells . Additionally, it enhances the cells’ natural protective mechanisms, fighting against free radicals, oxidative stress, and premature aging .
Action Environment
The presence of TFA in the environment can arise from natural processes and the decomposition of environmental chemicals . This environmental presence of TFA may result in human exposures , potentially influencing the action, efficacy, and stability of this compound.
Safety and Hazards
Future Directions
Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . The future of therapeutic peptides holds great promise, but also presents challenges that need to be addressed .
Biochemical Analysis
Biochemical Properties
Q-Peptide Trifluoroacetate promotes the synthesis and activity of the Trans-prenyltransferase enzyme, which is responsible for the reaction between the quinone nucleus with farnesyl pyrophosphate . This interaction boosts the production of coenzyme Q10, a vital component in cellular energy production .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It promotes intracellular ATP production and significantly improves cell protection against oxidative damage . By energizing dermal cells, this compound boosts cellular functions, improving renewal rate, activity, and vitality .
Molecular Mechanism
The molecular mechanism of this compound involves promoting the synthesis and activity of the Trans-prenyltransferase enzyme . This enzyme is responsible for the reaction between the quinone nucleus with farnesyl pyrophosphate, leading to the production of coenzyme Q10 .
Properties
IUPAC Name |
(4S)-5-[[(2S)-3-carboxy-1-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]pentanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49N13O14.C2HF3O2/c32-15(3-5-21(33)46)25(52)43-18(8-14-10-36-13-39-14)29(56)41-16(2-1-7-37-31(34)35)27(54)42-17(4-6-23(48)49)28(55)44-19(9-24(50)51)26(53)38-11-22(47)40-20(12-45)30(57)58;3-2(4,5)1(6)7/h10,13,15-20,45H,1-9,11-12,32H2,(H2,33,46)(H,36,39)(H,38,53)(H,40,47)(H,41,56)(H,42,54)(H,43,52)(H,44,55)(H,48,49)(H,50,51)(H,57,58)(H4,34,35,37);(H,6,7)/t15-,16-,17-,18-,19-,20-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQQELBKWGETNJ-FBYJGKMISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50F3N13O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
941.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-TERT-BUTYL 6A-METHYL HEXAHYDRO-1H-SPIRO[CYCLOPENTA[C]PYRROLE-4,4'-PIPERIDINE]-1',6A-DICARBOXYLATE](/img/structure/B6295274.png)

![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)









